molecular formula C15H19F3N4O2 B6772205 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide

4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide

Cat. No.: B6772205
M. Wt: 344.33 g/mol
InChI Key: RBDPDWDVQBNKEP-UHFFFAOYSA-N
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Description

4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazine ring, and a piperidine carboxamide moiety. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridazine ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties and are used in similar applications.

    Piperidine Carboxamides: These compounds share the piperidine carboxamide moiety and are also investigated for their biological activities.

Uniqueness

4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide is unique due to the combination of its trifluoromethyl, pyridazine, and piperidine carboxamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-3-4-13(21-20-12)19-14(23)22-7-5-11(6-8-22)24-9-10-1-2-10/h3-4,10-11H,1-2,5-9H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDPDWDVQBNKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(CC2)C(=O)NC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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